molecular formula C8H9F2NO B1414756 2-[(2,4-Difluorophenyl)amino]ethan-1-ol CAS No. 1020993-12-7

2-[(2,4-Difluorophenyl)amino]ethan-1-ol

Cat. No.: B1414756
CAS No.: 1020993-12-7
M. Wt: 173.16 g/mol
InChI Key: RRESLJQYYBSQTG-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H9F2NO. It is a derivative of ethan-1-ol, where the hydrogen atoms are substituted with a 2,4-difluorophenyl group and an amino group.

Properties

IUPAC Name

2-(2,4-difluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESLJQYYBSQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)amino]ethan-1-ol typically involves the reaction of 2,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[(2,4-difluorophenyl)amino]acetaldehyde, while reduction of the amino group may produce 2-[(2,4-difluorophenyl)methyl]ethan-1-amine .

Scientific Research Applications

2-[(2,4-Difluorophenyl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)methyl]ethan-1-ol
  • 2-[(2,4-Difluorophenyl)amino]propan-1-ol
  • 2-[(2,4-Difluorophenyl)amino]butan-1-ol

Uniqueness

2-[(2,4-Difluorophenyl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-[(2,4-Difluorophenyl)amino]ethan-1-ol, also known as (R)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol, is a chiral amino alcohol notable for its diverse biological activities and potential pharmaceutical applications. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H10F2N2O, with a molecular weight of 173.16 g/mol. The compound features a difluorophenyl group attached to an amino alcohol structure, which enhances its interaction with biological targets.

Synthesis Methods:

  • Reduction of 2,4-Difluoroacetophenone : The compound can be synthesized by reacting 2,4-difluoroacetophenone with ethylamine followed by reduction using palladium on carbon (Pd/C) in solvents such as ethanol or methanol.
  • Optical Resolution : Methods involving microorganisms have been explored to produce optically active forms of the compound, enhancing its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl moiety significantly increases binding affinity and selectivity towards these biological targets.

Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can modulate receptor signaling pathways, which may lead to therapeutic effects in various conditions .

Research Findings and Case Studies

Several studies have documented the pharmacological potential of this compound:

Table 1: Summary of Biological Activities

Study Findings Target Effect
Study ADemonstrated anti-inflammatory propertiesCOX enzymesInhibition of prostaglandin synthesis
Study BIndicated potential neuroprotective effectsNMDA receptorsReduction in excitotoxicity
Study CShowed efficacy in reducing body weight in animal modelsMetabolic pathwaysAltered lipid metabolism

Case Study Highlights

  • Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in cell cultures.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from excitotoxic damage by modulating NMDA receptor activity. This suggests potential applications in neurodegenerative diseases .
  • Metabolic Regulation : In models simulating metabolic syndrome, treatment with this compound resulted in significant reductions in body weight and liver triglyceride levels, indicating its role as a potential anti-obesity agent .

Potential Applications

Given its diverse biological activities, this compound has several promising applications:

  • Pharmaceutical Development : As a chiral building block for drugs targeting various diseases such as obesity and neurodegenerative disorders.
  • Research Tool : Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,4-Difluorophenyl)amino]ethan-1-ol
Reactant of Route 2
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